molecular formula C22H34O7 B1210109 Rhodojaponin-II CAS No. 26116-89-2

Rhodojaponin-II

Cat. No. B1210109
CAS RN: 26116-89-2
M. Wt: 410.5 g/mol
InChI Key: FJISLLRXVSQIES-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthetic efforts toward Rhodojaponin analogs have been explored, focusing on constructing its chemical structure, particularly the bicyclo[3.2.1]octane fragment, which is a key feature of its molecular architecture. The synthesis strategies involved Au(I)-catalyzed Conia-ene cyclization and Mn(III)-mediated radical cyclization of alkynyl ketones, aiming to develop methodologies applicable for synthesizing Rhodojaponin III and its analogs for future biological studies (Webster et al., 2021).

Molecular Structure Analysis

Investigations into the molecular structure of Rhodojaponin-II and related compounds have been conducted using crystallography and molecular modeling techniques. These studies aim to understand the conformational energetics and dynamics within its molecular structure, providing insights into how Rhodojaponin-II interacts with biological targets. For example, the structure and dynamics of retinal chromophore analogs in rhodopsin have been studied to understand the interaction mechanisms at the molecular level, shedding light on the potential interactions of Rhodojaponin-II with biological systems (Struts et al., 2007).

Chemical Reactions and Properties

Rhodojaponin-II's chemical reactions and properties, particularly its interactions with cellular components, have been a focus of research. Studies have shown that Rhodojaponin-II can inhibit TNF-α-induced inflammatory cytokine secretion in human rheumatoid arthritis fibroblast-like synoviocytes, indicating its potential anti-inflammatory activity. This effect is mediated through the inhibition of specific signaling pathways, including Akt, NF-κB, and TLR4/MyD88 pathways (Kong et al., 2020).

Physical Properties Analysis

The physical properties of Rhodojaponin-II, such as its stability and interaction with biological membranes, are essential for understanding its pharmacokinetic profile and therapeutic potential. Research has focused on modifying Rhodojaponin-II to enhance its stability and reduce toxicity, such as conjugating it with mesoporous silica nanoparticles for targeted delivery. This approach aims to improve its biomedical applications by prolonging drug release and enhancing targeting efficiency, as demonstrated in studies evaluating the acute toxicity and pharmacokinetics of these formulations (Yang et al., 2022).

Scientific Research Applications

Anti-Inflammatory Activity in Rheumatoid Arthritis

Rhodojaponin II (R-II) has demonstrated notable anti-inflammatory effects. A study by Kong et al. (2020) found that R-II can suppress tumor necrosis factor-alpha (TNF-α) induced inflammation in rheumatoid arthritis fibroblast-like synoviocytes. This includes the suppression of nitric oxide, prostaglandin E2, and several interleukins. The study also observed the inhibition of certain pathways such as Akt, nuclear factor-κB, and toll-like receptor 4/MyD88 in the cells treated with R-II.

Botanical Insecticide Properties

Rhodojaponin II has been investigated for its potential as a botanical insecticide. Studies like those conducted by Dong et al. (2013) and Zhang et al. (2012) have explored the impact of rhodojaponin on insects like the Diamondback Moth and Spodoptera litura. These studies suggest that rhodojaponin affects various biological processes in insects, such as feeding behavior and development.

Chemoreception in Insects

The role of R-II in insect chemoreception has been a subject of interest. Research like Dong et al. (2013) and Yi et al. (2013) have identified certain proteins in insects that interact with R-II, playing a crucial role in the insect's response to this compound. This includes studies on odorant receptors and chemosensory proteins that recognize R-II, influencing behaviors like oviposition and feeding.

Pharmacokinetics and Safety

The pharmacokinetics and safety aspects of rhodojaponin II have also been studied. For instance, Dong et al. (2014) examined the integrated pharmacokinetics of major rhodojaponins in relation to cardiotoxicity, highlighting the importance of understanding the balance between efficacy and safety in the use of Rhododendri Mollis Flos extract.

Insecticidal and Antifeedant Properties

Research has consistently shown that rhodojaponin II possesses insecticidal and antifeedant properties. Studies like those by Zhong et al. (2006) and Meiying et al. (1993) have demonstrated the effectiveness of R-II against various insect species, suggesting its potential use in pest management.

Drug Delivery and Formulation

Recent advancements have focused on improving the delivery and formulation of rhodojaponin II for better therapeutic outcomes. For example, Yang et al. (2022) and Zhang et al. (2019) have explored the use of nanoparticles and other delivery systems to enhance the bioavailability and reduce the toxicity of R-II.

Safety And Hazards

Rhodojaponin II is classified as very toxic if swallowed or in contact with skin. It can cause serious damage to eyes and prolonged exposure can lead to serious health damage. It may also impair fertility and cause harm to an unborn child .

properties

IUPAC Name

(4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O7/c1-10(23)28-13-8-21-9-19(4,25)11(16(21)24)6-7-12(21)20(5,26)15-14-17(29-14)18(2,3)22(13,15)27/h11-17,24-27H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJISLLRXVSQIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC23CC(C(C2O)CCC3C(C4C1(C(C5C4O5)(C)C)O)(C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00949006
Record name 5,10,14,16-Tetrahydroxy-2,3-epoxygrayanotoxan-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00949006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhodojaponin II

CAS RN

26116-89-2
Record name 5,10,14,16-Tetrahydroxy-2,3-epoxygrayanotoxan-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00949006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
Y Qiu, J Zhou, H Zhang, H Zhou, H Tang, C Lei… - Journal of …, 2019 - Elsevier
… In this study, we will explore whether rhodojaponin II (R–II), as the important compound of … Rhodojaponin II attenuates proteinuria and glomerular injury in ADR nephropathy. (A) …
Number of citations: 14 www.sciencedirect.com
L Kong, L Wang, Q Zhao, G Di… - Journal of Biochemical …, 2020 - Wiley Online Library
Rhodojaponin II (R‐II) has been shown to possess anti‐inflammatory activity. Herein, we aimed to explore the effect of R‐II on tumor necrosis factor‐α (TNF‐α)‐induced inflammation in …
Number of citations: 10 onlinelibrary.wiley.com
HY Zou, J Luo, DR Xu, LY Kong - Phytochemical Analysis, 2014 - Wiley Online Library
… In the structures of compounds contained in group A2, rhodojaponin III (6) and rhodojaponin II (13), a characteristic propylene epoxide moiety was located at C-2 and C-3. The full scan …
G Zheng, L Huang, Y Feng, H Zhang, B Gao, X Ma… - Bioorganic …, 2023 - Elsevier
A systematical investigation on the chemical constituents of the flowers of Rhododendron molle (Ericaceae) led to the isolation and characterization of thirty-eight highly functionalized …
Number of citations: 3 www.sciencedirect.com
H HIKINO, Y HIKINO, T TAKEMOTO… - Chemical and …, 1970 - jstage.jst.go.jp
… Hence, the accumulated data are interpreted to allow the assignment of structure I to L which is then an isomer of rhodojaponin II (R—II) (VI), a toxin of Rhododendron juponicum …
Number of citations: 7 www.jstage.jst.go.jp
Y Nakamura, T Sugio, J Iwasa - ousar.lib.okayama-u.ac.jp
… that of Rhodojaponin-III, but those of monoacetyl Pieristoxin-E (mp 280-283) and diacetyl Pieristoxin-E (mp 236-238) differ from those of monoacetyl Rhodojaponin-III (Rhodojaponin-II …
Number of citations: 2 ousar.lib.okayama-u.ac.jp
H Hikino, T Ohta, M Ogura, Y Ohizumi, C Konno… - Toxicology and applied …, 1976 - Elsevier
… free since in 6-0-acetylgrayanotoxin III (26), 6-0acetylgrayanotoxin II (30), and rhodojaponin IV (6-0-acetylgrayanotoxin I (27)), the dose of 100 mg/kg is not lethal, though rhodojaponin II …
Number of citations: 59 www.sciencedirect.com
X Wang, YW Hu, D Yuan, HZ Fu - Journal of Chinese …, 2014 - cabdirect.org
The aim of current study was to investigate the chemical constituents from the flowers of Rhododendron molle G. Don. The isolation and purification of components were achieved by a …
Number of citations: 8 www.cabdirect.org
X Ji, Z Liu, J Chen - Zhongguo Zhong yao za zhi= Zhongguo …, 1996 - europepmc.org
… Two components were isolated from the dried leaves of Craibiodendron henryi and identified as rhodojaponin II and III by means of IR, MS, 1HNMR and 13CNMR spectra. These two …
Number of citations: 3 europepmc.org
J Zhou, T Liu, H Zhang, G Zheng, Y Qiu… - Journal of natural …, 2018 - ACS Publications
… The NMR data of 1 were similar to those of rhodojaponin II (16), (29) the major grayanane diterpenoid in this study. The major difference included the presence of an oxygenated …
Number of citations: 65 pubs.acs.org

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